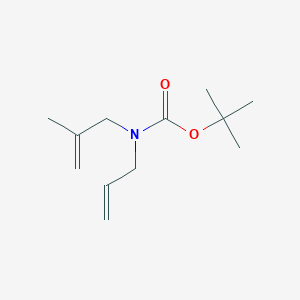

Tert-butyl allyl(2-methylallyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

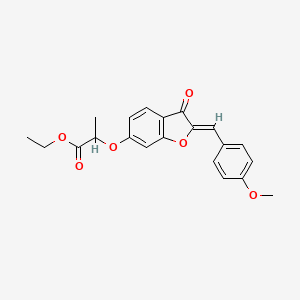

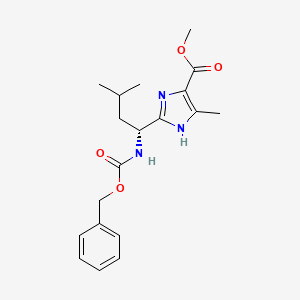

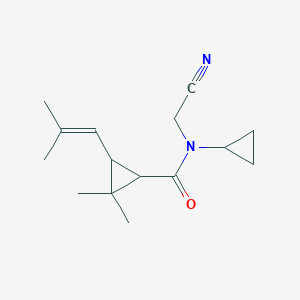

Tert-butyl allyl(2-methylallyl)carbamate , also known by its systematic name carbamic acid tert-butyl (2-methylprop-2-en-1-yl) ester , is a chemical compound with the molecular formula C10H19NO2 . It falls within the class of carbamates and is characterized by its tert-butyl group, allyl group, and 2-methylallyl moiety. The compound is typically found as a white to off-white powder or crystalline substance .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Atmospheric CO2 Fixation

Tert-butyl allyl(2-methylallyl)carbamate has been utilized in the cyclizative fixation of atmospheric CO2. This process involves unsaturated amines, such as allyl and propargyl amines, reacting under mild conditions with tert-butyl hypoiodite (t-BuOI) to efficiently produce cyclic carbamates with an iodomethyl group. This represents an innovative approach to CO2 utilization in organic synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Synthesis of Thienopyrroles

Research has shown the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This involves Pd-catalyzed cyclization and a radical route leading to the formation of these compounds, which are significant in organic and medicinal chemistry (Brugier, Outurquin, & Paulmier, 2001).

Synthesis of Polymerisable Antioxidants

Tert-butyl allyl(2-methylallyl)carbamate has been used in the synthesis of monomeric antioxidants containing hindered phenol. These antioxidants demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, suggesting potential applications in polymer science (Pan, Liu, & Lau, 1998).

Deprotection and Acylation in Polyamide Synthesis

The compound plays a role in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and acylation processes, highlighting its utility in complex organic synthesis and potentially in the development of novel materials (Pak & Hesse, 1998).

Gas-Phase Elimination Kinetics Study

Studies on gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-methylallyl)carbamate, have provided insights into reaction mechanisms and kinetics. This research is crucial for understanding the behavior of these compounds under different conditions, relevant in both organic chemistry and materials science (Mora, Tosta, Dominguez, Herize, Barroso, Córdova, & Chuchani, 2007).

Allylic Oxidations with Dirhodium Caprolactamate

The compound has been involved in studies of allylic oxidations catalyzed by dirhodium caprolactamate. These reactions are significant for the selective production of certain organic compounds and have implications in organic synthesis (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUTWQQDXHDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC=C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl allyl(2-methylallyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)

![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)

![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-ethoxyphenyl] benzoate](/img/structure/B2594403.png)

![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)

![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)